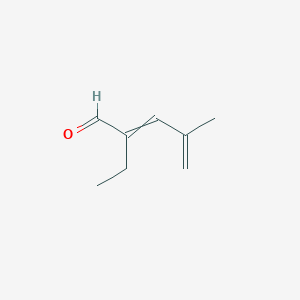
2-Ethyl-4-methylpenta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methylpenta-2,4-dienal is an organic compound with the molecular formula C8H12O. It is a conjugated diene with an aldehyde functional group, characterized by the presence of two double bonds separated by a single bond, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpenta-2,4-dienal can be achieved through various methods. One common approach involves the aldol condensation of 2-ethyl-4-methylpentanal with an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where electrophiles such as halogens can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-Ethyl-4-methylpentanoic acid.
Reduction: 2-Ethyl-4-methylpentanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethyl-4-methylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methylpenta-2,4-dienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde functional group. The compound can act as both a nucleophile and an electrophile, allowing it to interact with a wide range of molecular targets and pathways. Its reactivity is influenced by the electron density distribution across the conjugated system, which can be modulated by different substituents and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Ethyl-4-methylpenta-2,4-dienal can be compared with other conjugated dienes and aldehydes:
Similar Compounds: 1,3-butadiene, 2,4-hexadienal, and 2,4-pentadienal.
Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique steric and electronic properties that differentiate it from other similar compounds. These substituents can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
860613-29-2 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-ethyl-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C8H12O/c1-4-8(6-9)5-7(2)3/h5-6H,2,4H2,1,3H3 |
Clé InChI |
HJSLCZBFYMLENL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


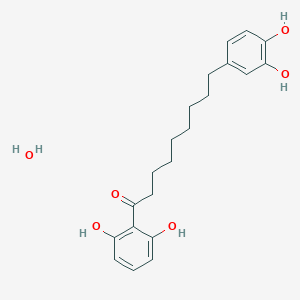

![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
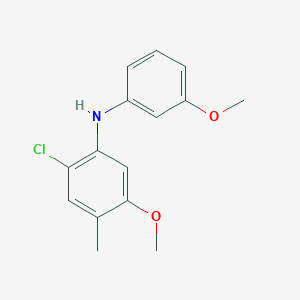
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
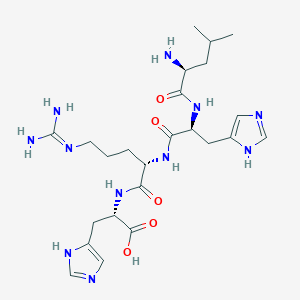
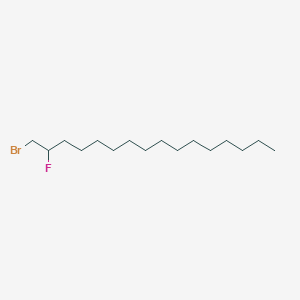

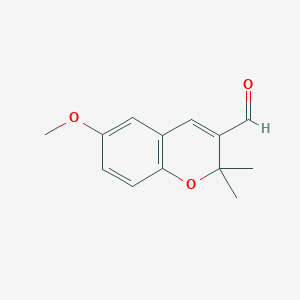
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
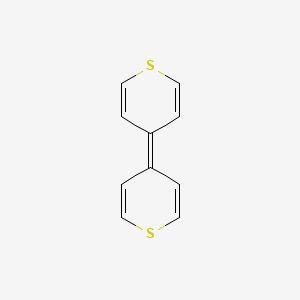
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
